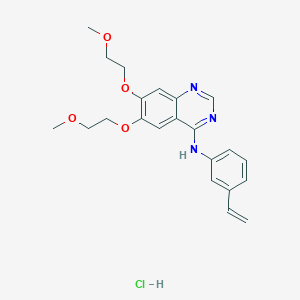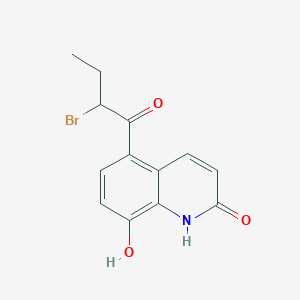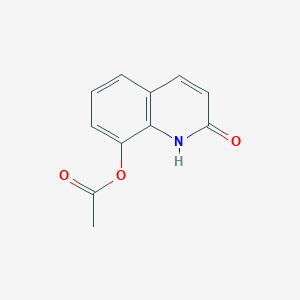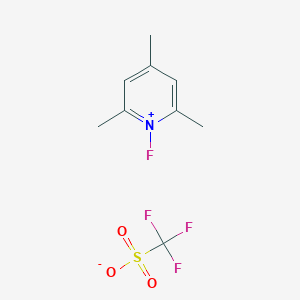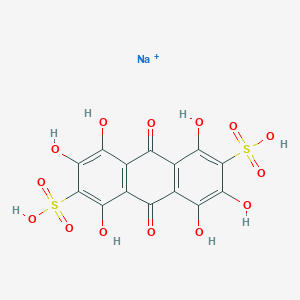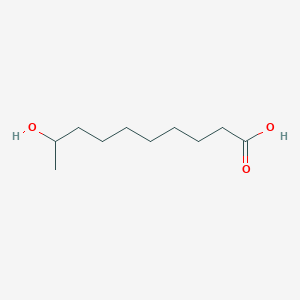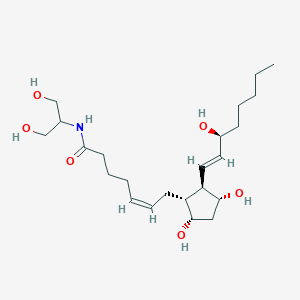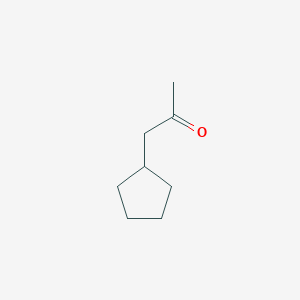
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one
Vue d'ensemble
Description
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF), also known as 2,2,5,5-tetramethyloxolane, is an inherently non-peroxide forming ether solvent . It has been synthesized from readily available and potentially renewable feedstocks . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides .
Synthesis Analysis
This compound has been synthesized from readily available and potentially renewable feedstocks . The synthesis process involves the use of acid catalysts to cyclize 2,5-dimethylhexane-2,5-diol . Zeolites have been shown to have high yields in this process .
Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethyltetrahydrofuran is unique due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position . This unusual structure leads to lower basicity compared with many traditional ethers .
Chemical Reactions Analysis
The chemical reactions of 2,2,5,5-Tetramethyltetrahydrofuran have been tested in various scenarios. Its solvent properties have been proved by testing its performance in Fischer esterification, amidation, and Grignard reactions . It has also demonstrated its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,5,5-Tetramethyltetrahydrofuran are similar to those of common hydrocarbon solvents . It is a non-polar, non-peroxide forming ether .
Applications De Recherche Scientifique
Non-Peroxide Forming Ether Solvent
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is an inherently non-peroxide forming ether solvent . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides .
Replacement for Hazardous Hydrocarbon Solvents
This compound is a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents . Its unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Solvation Properties
TMTHF has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This molecule exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene .
Use in Fischer Esterification
Its solvent properties have been proved by testing its performance in Fischer esterification . This indicates its potential use in organic synthesis processes.
Use in Amidation Reactions
TMTHF’s solvent properties have also been tested in amidation reactions . This suggests its potential use in the synthesis of amides, which are key components in a wide range of chemical products.
Use in Grignard Reactions
The solvent properties of TMTHF have been tested in Grignard reactions . Grignard reactions are a key method for forming carbon-carbon bonds in organic chemistry.
Production of High Molecular Weight Radical-Initiated Polymers
TMTHF’s differences from traditional ethers is further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Safety And Hazards
Orientations Futures
The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .
Propriétés
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLEGUPVIFSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202976 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one | |
CAS RN |
5455-94-7 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


